(4E)-4-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
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Overview
Description
(4E)-4-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a heterocyclic compound that features a furan ring, an oxazole ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2,5-dichlorobenzaldehyde with furan-2-carbaldehyde, followed by cyclization with an appropriate amine to form the oxazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
(4E)-4-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4E)-4-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Pyrimidine Derivatives: Exhibit a range of pharmacological effects, including anti-inflammatory and antimicrobial activities.
Uniqueness
(4E)-4-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific combination of a furan ring, an oxazole ring, and a dichlorophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H11Cl2NO3 |
---|---|
Molecular Weight |
384.2g/mol |
IUPAC Name |
(4E)-4-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H11Cl2NO3/c21-13-6-8-16(22)15(10-13)18-9-7-14(25-18)11-17-20(24)26-19(23-17)12-4-2-1-3-5-12/h1-11H/b17-11+ |
InChI Key |
LWYLBSRZHLSHNJ-GZTJUZNOSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C(=O)O2 |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C(=O)O2 |
Origin of Product |
United States |
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